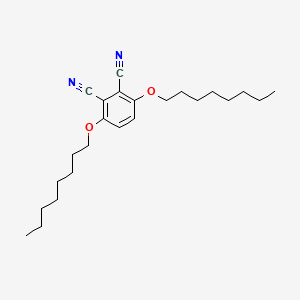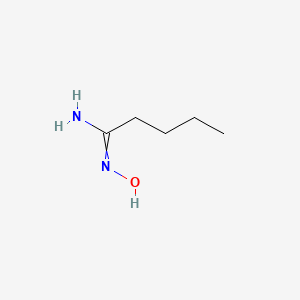![molecular formula C19H25NO3 B1623151 (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline CAS No. 33049-61-5](/img/structure/B1623151.png)
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is a semi-synthetic opioid analgesic derived from dihydrocodeine. It is primarily used for the management of moderate to severe pain, severe dyspnea, and as an antitussive agent. This compound is known for its potent analgesic properties and is often used when alternative treatments are inadequate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline is synthesized through the methylation of dihydrocodeine. The process involves the introduction of a methyl group to the dihydrocodeine molecule, typically using methyl iodide or dimethyl sulfate as methylating agents. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base.
Industrial Production Methods: In industrial settings, the production of methyldihydrocodeine involves large-scale methylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The final product is purified through crystallization or chromatography techniques to ensure pharmaceutical-grade quality.
Análisis De Reacciones Químicas
Types of Reactions: (4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form methyldihydrocodeinone, a ketone derivative.
Reduction: The compound can be reduced to form methyldihydromorphine, a more potent opioid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed in substitution reactions.
Major Products:
Oxidation: Methyldihydrocodeinone
Reduction: Methyldihydromorphine
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of detection and quantification methods.
Biology: Studied for its effects on opioid receptors and its potential use in pain management.
Medicine: Investigated for its efficacy and safety in treating pain and cough, as well as its potential for abuse and addiction.
Industry: Utilized in the formulation of pharmaceutical products, particularly in combination with other analgesics or antitussives.
Mecanismo De Acción
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound is metabolized to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors, further enhancing its analgesic effects.
Comparación Con Compuestos Similares
Dihydrocodeine: A semi-synthetic opioid used for pain and cough relief.
Codeine: An opiate used to treat pain, coughing, and diarrhea.
Hydrocodone: A semi-synthetic opioid used for pain relief and as a cough suppressant.
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline’s unique methylation provides it with distinct pharmacological properties, making it a valuable compound in both clinical and research settings.
Propiedades
Número CAS |
33049-61-5 |
|---|---|
Fórmula molecular |
C19H25NO3 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
(4R,4aR,7S,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15-,18-,19-/m0/s1 |
Clave InChI |
RVJQWONQPCTLDL-SSTWWWIQSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |
SMILES isomérico |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](CC4)OC |
SMILES canónico |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC |
Key on ui other cas no. |
33049-61-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2(1H)-Pyridinone, 5-acetyl-6-[2-(dimethylamino)ethenyl]-](/img/structure/B1623068.png)






![2,5,12,15,18-Pentaoxatricyclo[17.4.0.06,11]tricosa-1(19),6(11),7,9,20,22-hexaene-8,22-diamine](/img/structure/B1623078.png)

![3-Chloroacetylbenzo[b]thiophene](/img/structure/B1623081.png)




